Cytotoxicity Against 786-O Renal Carcinoma: Aspidostomide E vs. All Co-Isolated Congeners
In the original isolation study, all 10 compounds (Aspidostomides A–H, Aspidazide A, and the artifact 9-O-ethyl aspidostomide C) were screened for cytotoxicity against the 786-O human renal carcinoma cell line [1]. Aspidostomide E (5) was the only compound meeting the activity threshold (IC50 < 10 µM), with a measured IC50 of 7.8 µM [1]. All other compounds, including the structurally closest congeners Aspidostomide D and F, showed no significant activity (IC50 > 10 µM) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against 786-O human renal carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 7.8 µM |
| Comparator Or Baseline | Aspidostomides A–D, F–H, Aspidazide A, and 9-O-ethyl aspidostomide C: all IC50 > 10 µM |
| Quantified Difference | Aspidostomide E is the only active compound; ≥1.28-fold lower IC50 than the next most potent compound (which still exceeds 10 µM) |
| Conditions | 786-O human renal carcinoma cell line; assay as described in Patiño C et al., J. Nat. Prod. 2014 |
Why This Matters
This selectivity window is the primary scientific reason to procure Aspidostomide E rather than any other member of its co-isolated series for renal carcinoma research.
- [1] Patiño C, L.P., Muniain, C., Knott, M.E., Puricelli, L., Palermo, J.A. Bromopyrrole alkaloids isolated from the Patagonian bryozoan Aspidostoma giganteum. J. Nat. Prod. 2014, 77, 1170–1178. View Source
